N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(15-11-18-7-8-20-15)21-10-12-1-6-19-14(9-12)13-2-4-17-5-3-13/h1-9,11H,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNNVNZZNWVXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound has shown significant activity against this bacterium, suggesting that it may have potential as an anti-tuberculosis agent.
Mode of Action
tuberculosis that express pyrazinamidase enzyme, which converts pyrazinamide to the active form pyrazinoic acid. It is possible that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may act in a similar manner.
Biochemical Pathways
It is known that pyrazinamide and its analogs have been shown to inhibit the activity of purified fas i. This suggests that N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may interfere with fatty acid synthesis, a crucial process for the growth and replication of M. tuberculosis.
Result of Action
Action Environment
The efficacy and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide may be influenced by various environmental factors. For instance, the pH of the environment may affect the compound’s activity, as related compounds have been shown to be active only at slightly acidic pH
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly against various pathogens, including Mycobacterium tuberculosis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and structural characteristics.
Chemical Structure
The molecular formula of this compound is . The compound features a bipyridine moiety linked to a pyrazine-2-carboxamide structure, contributing to its unique biochemical properties.
The primary biological target of this compound is Mycobacterium tuberculosis . The compound acts by inhibiting the pyrazinamidase enzyme, which is crucial for converting pyrazinamide into its active form, pyrazinoic acid. This inhibition disrupts the fatty acid synthesis pathway necessary for bacterial growth and survival .
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity. It has been shown to be effective against various gram-positive bacteria and has potential applications in treating drug-resistant strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 1.5 µg/mL |
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 50 µg/mL |
| Streptococcus pneumoniae | 75 µg/mL |
The compound's effectiveness varies with environmental factors such as pH; it is most active under slightly acidic conditions .
Case Studies
- In vitro Studies : A study conducted by Wang et al. (2020) reported that this compound inhibited the growth of Mycobacterium tuberculosis in laboratory settings. The study highlighted the compound's potential as a new therapeutic agent against tuberculosis.
- Structural Analysis : Crystal structure analyses have revealed that the compound forms hydrogen bonds and π–π interactions that stabilize its structure in biological environments. These interactions are pivotal for its binding affinity to target enzymes .
Structural Characteristics
The structural properties of this compound contribute significantly to its biological activity. The presence of nitrogen atoms in both the pyrazine and bipyridine rings enhances its ability to form coordinate bonds with metal ions, which can be exploited in metal-organic frameworks for drug delivery systems .
Scientific Research Applications
Antimicrobial Properties
N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The compound's mechanism involves:
- Inhibition of Pyrazinamidase : This enzyme is crucial for the activation of pyrazinamide, leading to enhanced bactericidal activity against drug-resistant strains of tuberculosis.
Efficacy Against Drug-resistant Strains
Recent studies have shown that this compound is effective against various Gram-positive bacteria, including resistant strains. Its minimum inhibitory concentration (MIC) values indicate potent activity, suggesting its potential as a therapeutic agent in treating infections caused by resistant pathogens.
In Vitro Studies
A study highlighted the cytotoxic effects of this compound on various bacterial strains. The compound exhibited a significant reduction in bacterial viability at concentrations correlating with its MIC values.
Animal Models
In vivo experiments demonstrated that treatment with this compound significantly suppressed the growth of Mycobacterium tuberculosis in infected animal models. The results indicated a promising therapeutic effect, especially in cases where conventional treatments had failed due to resistance.
Comparison with Similar Compounds
Comparison with Similar Pyrazine Carboxamide Derivatives
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide ()
- Synthesis : Prepared via DCC/DMAP-mediated coupling of pyrazine-2-carboxylic acid and 4-bromo-3-methyl aniline, yielding 83% . Derivatives (5a–5d) were synthesized via Suzuki-Miyaura cross-coupling (60–85% yields) .
- Contrast : The target compound’s bipyridine substituent introduces additional nitrogen atoms, which may improve solubility in polar solvents or metal coordination compared to bromophenyl analogs.
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide ()
- Synthesis: Achieved via deprotection of a trifluoroacetyl group using K₂CO₃ in methanol/water (98% yield) .
- Key Features : The piperidine moiety provides a basic nitrogen for protonation, enhancing solubility in acidic conditions.
- Contrast : The bipyridine group in the target compound may offer stronger π-π stacking interactions in biological targets compared to the piperidine-phenyl system.
N-[(E)-Pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide ()
- Properties : Molecular weight = 227.22 g/mol, water solubility = 33.2 µg/mL at pH 7.4 .
- Contrast : The target compound’s methylene bridge (-CH₂-) between pyrazine and bipyridine likely enhances conformational flexibility and reduces planarity compared to the imine-containing analog.
Ru(II) Complexes with Pyrazine Carboxamide Ligands ()
- Ligands : N-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) and N-(1H-benzo[d]imidazol-2-yl)pyrazine-2-carboxamide (HL2) form stable Ru(II) complexes (65–88% yields) .
HIV-1 RNase H Inhibitors ()
- Compounds : Pyrimidine-5-carboxamide derivatives (e.g., 10h–10m) showed inhibitory activity against HIV-1 RNase H .
- Contrast : While the target compound’s pyrazine core differs from pyrimidine, its carboxamide group and aromatic substituents may similarly engage in hydrogen bonding with enzyme active sites.
Physicochemical and Analytical Data Comparisons
Q & A
[Basic] What are the established synthetic methodologies for N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide?
The synthesis typically involves multi-step coupling reactions and amide bond formation . A common approach includes:
- Nucleophilic aromatic substitution to link pyrazine and bipyridinylmethyl groups.
- Use of coupling agents like DCC (dicyclohexylcarbodiimide) or palladium catalysts (e.g., Suzuki-Miyaura coupling for aryl boronic acid derivatives) to assemble the heterocyclic core .
- Solvent selection (e.g., methanol, dichloromethane) and temperature control (reflux conditions) to optimize yield and purity .
Post-synthesis purification often employs column chromatography or recrystallization from solvents like diethyl ether .
[Basic] What analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via proton and carbon environments (e.g., pyrazine carboxamide peaks at δ ~8.5–9.0 ppm in H NMR) .
- X-ray crystallography : Resolves 3D molecular packing and intramolecular interactions (e.g., hydrogen bonds stabilizing the amide group) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 214.23 for related pyrazine-carboxamide derivatives) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1669 cm for the amide) .
[Advanced] How does structural polymorphism affect crystallographic data interpretation?
Polymorphic forms can arise from temperature-dependent crystallization. For example:
- A monoclinic polymorph (space group ) forms at 153 K, while a triclinic form () is reported at room temperature .
- Discrepancies in space group assignments may stem from narrow crystal needles or high -factors (>0.0699), requiring validation via symmetry analysis tools (e.g., PLATON’s AddSymm) .
- Temperature-controlled diffraction studies and systematic absence checks are critical to avoid misclassification .
[Advanced] What mechanisms underpin its biological activity, particularly in cancer therapy?
The compound may act as a poly(ADP-ribose) polymerase (PARP) inhibitor , disrupting DNA repair in cancer cells. Key interactions include:
- Binding to the PARP catalytic domain via the pyrazine-carboxamide moiety, blocking NAD binding .
- Synergistic effects with DNA-damaging agents (e.g., cisplatin) to enhance tumor cell apoptosis .
- In silico docking studies (e.g., with PDB 3HEM) predict binding affinities and guide structural optimization .
[Advanced] How can contradictory bioactivity data across studies be resolved?
Discrepancies in MIC (Minimum Inhibitory Concentration) values or target selectivity often arise from:
- Strain-specific variations : Activity against M. tuberculosis (MIC ≤2 mg/L) but inactivity against MOTT strains (M. avium) .
- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell-line sensitivity .
- Structural analogs : Substitutions (e.g., halogenation at 3,4-positions) enhance MAO-B inhibition (IC ~3.9 nM) but reduce solubility .
Robust SAR (Structure-Activity Relationship) studies and standardized assay protocols are essential .
[Basic] What are the key structural features influencing its pharmacological properties?
- Pyrazine-carboxamide core : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
- Bipyridinylmethyl group : Improves lipophilicity and membrane permeability .
- Planar heterocycles : Facilitate π-π stacking with aromatic residues in protein active sites .
[Advanced] What strategies optimize synthesis yield and purity for scaled research?
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki reactions .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
- In-line purification : Use of automated flash chromatography systems reduces manual handling .
[Advanced] How do computational methods enhance understanding of its mechanism?
- Molecular docking : Predicts binding modes with targets like PARP or MAO-B (e.g., PyMOL, AutoDock) .
- ADME prediction : Tools like SwissADME assess drug-likeness (e.g., logP, solubility) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
[Basic] What in vitro models are used to evaluate its antimycobacterial activity?
- Microplate Alamar Blue Assay (MABA) : Determines MIC against M. tuberculosis H37Rv .
- Resazurin reduction tests : Quantify viability of non-tuberculous mycobacteria (M. kansasii) .
[Advanced] How do structural modifications impact its selectivity as a kinase inhibitor?
- Piperazine or thiazole substitutions : Alter steric bulk to avoid off-target kinase interactions (e.g., EGFR, VEGFR) .
- Nitro or sulfonyl groups : Enhance hydrogen-bonding specificity, reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
